molecular formula C13H21ClN2O2 B1620531 ethyl 4-(aminomethyl)-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate hydrochloride CAS No. 465515-33-7

ethyl 4-(aminomethyl)-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate hydrochloride

Cat. No.: B1620531
CAS No.: 465515-33-7
M. Wt: 272.77 g/mol
InChI Key: SYZKPCIJWXRHRI-UHFFFAOYSA-N
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Description

Ethyl 4-(aminomethyl)-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes an ethyl group, an aminomethyl group, a cyclopropyl group, and a pyrrole ring with specific substitutions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(aminomethyl)-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate hydrochloride typically involves multiple steps, starting with the formation of the pyrrole ring. The process may include:

  • Condensation reactions: to form the pyrrole core.

  • Substitution reactions: to introduce the aminomethyl and cyclopropyl groups.

  • Esterification: to attach the ethyl carboxylate group.

  • Acidification: to convert the final product into its hydrochloride salt form.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring consistent quality and yield. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve efficiency and reduce by-products.

Types of Reactions:

  • Oxidation: The pyrrole ring can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: The aminomethyl group can be reduced to form amines.

  • Substitution: The pyrrole ring can undergo electrophilic substitution reactions, introducing different substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Electrophilic reagents like bromine (Br₂) and acyl chlorides are used for substitution reactions.

Major Products Formed:

  • Oxidation: Pyrrole-3-carboxylic acid derivatives.

  • Reduction: Amines derived from the aminomethyl group.

  • Substitution: Substituted pyrrole derivatives with various functional groups.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It may serve as a probe or inhibitor in biological studies, helping to understand enzyme mechanisms or cellular processes.

Industry: Utilized in the synthesis of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism by which ethyl 4-(aminomethyl)-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition.

Molecular Targets and Pathways:

  • Enzymes: Potential inhibition of specific enzymes involved in disease pathways.

  • Receptors: Binding to receptors to modulate signaling pathways.

Comparison with Similar Compounds

  • Ethyl 4-(aminomethyl)benzoate: Similar structure but lacks the pyrrole ring.

  • Ethyl 2,5-dimethyl-1H-pyrrole-3-carboxylate: Similar pyrrole structure but without the aminomethyl group.

  • Ethyl 1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate: Similar pyrrole structure but without the aminomethyl group.

Properties

IUPAC Name

ethyl 4-(aminomethyl)-1-cyclopropyl-2,5-dimethylpyrrole-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.ClH/c1-4-17-13(16)12-9(3)15(10-5-6-10)8(2)11(12)7-14;/h10H,4-7,14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYZKPCIJWXRHRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C1CN)C)C2CC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381564
Record name ethyl 4-(aminomethyl)-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465515-33-7
Record name ethyl 4-(aminomethyl)-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 4-(aminomethyl)-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate hydrochloride
Reactant of Route 2
ethyl 4-(aminomethyl)-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate hydrochloride
Reactant of Route 3
ethyl 4-(aminomethyl)-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate hydrochloride
Reactant of Route 4
Reactant of Route 4
ethyl 4-(aminomethyl)-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate hydrochloride
Reactant of Route 5
ethyl 4-(aminomethyl)-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate hydrochloride
Reactant of Route 6
ethyl 4-(aminomethyl)-1-cyclopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylate hydrochloride

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